4-Acetoxy-4'-fluorobenzophenone
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Overview
Description
4-Acetoxy-4’-fluorobenzophenone is a chemical compound with the molecular formula C15H11FO3 and a molecular weight of 258.25 g/mol . It is a white solid and is also known by its IUPAC name, 4-(4-fluorobenzoyl)phenyl acetate . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is a versatile intermediate in the synthesis of various antibiotics .
Mode of Action
It’s known to be used as an intermediate in the synthesis of antibiotics, suggesting it may interact with bacterial targets to exert its effects .
Biochemical Pathways
As an intermediate in antibiotic synthesis, it’s likely involved in disrupting bacterial cell wall synthesis or other vital processes .
Result of Action
Given its role as an intermediate in antibiotic synthesis, it’s plausible that its effects would be related to the disruption of bacterial growth and survival .
Preparation Methods
The synthesis of 4-Acetoxy-4’-fluorobenzophenone typically involves the acetylation of 4-hydroxy-4’-fluorobenzophenone. One common method includes the reaction of 4-hydroxy-4’-fluorobenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out at elevated temperatures, usually around 50-60°C, and the product is purified by recrystallization from ethanol-water mixtures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Acetoxy-4’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
4-Acetoxy-4’-fluorobenzophenone is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: 4-Acetoxy-4’-fluorobenzophenone is used in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
4-Acetoxy-4’-fluorobenzophenone can be compared with other benzophenone derivatives, such as:
4-Hydroxy-4’-fluorobenzophenone: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
4-Methoxy-4’-fluorobenzophenone: Contains a methoxy group instead of an acetoxy group, which affects its reactivity and solubility.
4-Acetoxy-4’-chlorobenzophenone: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects
The uniqueness of 4-Acetoxy-4’-fluorobenzophenone lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
[4-(4-fluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOBILDXRLBYMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641694 |
Source
|
Record name | 4-(4-Fluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133830-31-6 |
Source
|
Record name | 4-(4-Fluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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